molecular formula C8H13NO4S B2820497 N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide CAS No. 1795455-85-4

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide

Cat. No.: B2820497
CAS No.: 1795455-85-4
M. Wt: 219.26
InChI Key: SVQONOVQGSDQSC-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide is an organic compound featuring a furan ring, a methoxy group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide typically involves the reaction of 2-furylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final sulfonamide product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and methanesulfonamide group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
  • N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide
  • N-(2,5-dimethoxybenzylidene)-5-(4-methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide is unique due to its combination of a furan ring, methoxy group, and methanesulfonamide group.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-12-8(6-9-14(2,10)11)7-4-3-5-13-7/h3-5,8-9H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQONOVQGSDQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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